2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-3-(difluoromethyl)-5-methylpyrazole with butanoic acid under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro, difluoromethyl, and methyl groups contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-Chloro-3-(trifluoromethyl)-5-methylpyrazole
- 4-Chloro-3-(difluoromethyl)-5-ethylpyrazole
Uniqueness
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, may enhance its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF2N2O2/c1-3-5(9(15)16)14-4(2)6(10)7(13-14)8(11)12/h5,8H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSERWPJWNSTIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=C(C(=N1)C(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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